molecular formula C13H16N2O B8624573 1-(Pyridin-3-yl)-3-(pyrrolidin-1-yl)but-2-en-1-one CAS No. 90815-65-9

1-(Pyridin-3-yl)-3-(pyrrolidin-1-yl)but-2-en-1-one

Cat. No. B8624573
Key on ui cas rn: 90815-65-9
M. Wt: 216.28 g/mol
InChI Key: HSDDZIHBSLGUKF-UHFFFAOYSA-N
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Patent
US04521422

Procedure details

To a solution of 16.32 g of 1-(3-pyridinyl)butan-1,3-dione in 200 ml of ethyl acetate was added 7.11 g of pyrrolidone. The mixture was stirred at room temperature and then the crystals were collected giving 7.0 g of 3-(1-pyrrolidinyl)-1-(3-pyridinyl)-2-buten-1-one, mp 116°-118° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=[O:12])[CH2:8][C:9](=O)[CH3:10])[CH:2]=1.[NH:13]1[CH2:17][CH2:16][CH2:15][C:14]1=O>C(OCC)(=O)C>[N:13]1([C:9]([CH3:10])=[CH:8][C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:12])[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
16.32 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(CC(C)=O)=O
Name
Quantity
7.11 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals were collected

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C(=CC(=O)C=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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